molecular formula C15H13BrO B14344067 1-Bromo-2-[2-(4-methoxyphenyl)ethenyl]benzene CAS No. 92434-54-3

1-Bromo-2-[2-(4-methoxyphenyl)ethenyl]benzene

Cat. No.: B14344067
CAS No.: 92434-54-3
M. Wt: 289.17 g/mol
InChI Key: KIIWYLWYYYPGCH-UHFFFAOYSA-N
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Description

1-Bromo-2-[2-(4-methoxyphenyl)ethenyl]benzene is an organic compound that belongs to the class of bromobenzenes. It is characterized by the presence of a bromine atom attached to a benzene ring, which is further substituted with a 4-methoxyphenyl group through an ethenyl linkage. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Bromo-2-[2-(4-methoxyphenyl)ethenyl]benzene typically involves electrophilic aromatic substitution reactions. One common method is the bromination of 2-[2-(4-methoxyphenyl)ethenyl]benzene using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in the presence of a catalyst such as iron(III) bromide or aluminum bromide to facilitate the formation of the bromonium ion intermediate .

Industrial Production Methods

Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The choice of solvents, temperature control, and reaction time are critical factors in achieving high efficiency in industrial settings .

Chemical Reactions Analysis

Types of Reactions

1-Bromo-2-[2-(4-methoxyphenyl)ethenyl]benzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-Bromo-2-[2-(4-methoxyphenyl)ethenyl]benzene has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-Bromo-2-[2-(4-methoxyphenyl)ethenyl]benzene involves its interaction with various molecular targets. The bromine atom can participate in electrophilic aromatic substitution reactions, while the ethenyl group can undergo addition reactions. The compound’s reactivity is influenced by the electron-donating methoxy group, which stabilizes intermediates and facilitates reactions .

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-1-(4-methoxyphenyl)ethanone
  • 4-Bromo-2-(4-methoxyphenyl)ethenylbenzene
  • 1-Bromo-2-(4-methoxyphenyl)ethane

Uniqueness

1-Bromo-2-[2-(4-methoxyphenyl)ethenyl]benzene is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to other bromobenzenes. The presence of the ethenyl linkage and the methoxy group enhances its utility in various synthetic applications and research contexts .

Properties

CAS No.

92434-54-3

Molecular Formula

C15H13BrO

Molecular Weight

289.17 g/mol

IUPAC Name

1-bromo-2-[2-(4-methoxyphenyl)ethenyl]benzene

InChI

InChI=1S/C15H13BrO/c1-17-14-10-7-12(8-11-14)6-9-13-4-2-3-5-15(13)16/h2-11H,1H3

InChI Key

KIIWYLWYYYPGCH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C=CC2=CC=CC=C2Br

Origin of Product

United States

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